
4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” is a chemical compound that belongs to the class of cyanoacetamides . Cyanoacetamides are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides like “4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamides like “4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” have been used to design different heterocyclic moieties with different ring sizes, such as azirine, pyrrole, thiophene, pyrazole, imidazole, thiazole, thiadiazole, pyridine, pyrane . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide: is a key precursor in the synthesis of various heterocyclic compounds. Its structure allows for reactions with bidentate reagents to form diverse heterocyclic systems . This versatility is crucial for developing new chemotherapeutic agents, as many heterocycles exhibit significant biological activity.
Biological Activity Exploration
The compound’s derivatives have been explored for their biological activities. For instance, certain derivatives have shown promise in antibacterial applications, with one particular compound exhibiting excellent activity against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antibiotics.
Antitumor Evaluation
In the realm of oncology, derivatives of this compound have been synthesized and evaluated for their antitumor properties. Some have shown high inhibitory effects in vitro against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer . This suggests a potential role in cancer therapy.
Analgesic Activity
Research has also been conducted on the analgesic properties of related compounds. The structural analogs of 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide have been synthesized and tested for their pain-relieving effects . This could lead to the development of new pain management medications.
Diverse Synthetic Pathways
The compound serves as a building block for diverse synthetic pathways. It has enabled the creation of various heteroaromatic scaffolds, such as pyrazolo-pyridines and pyrazolo-oxadiazoles, which contain multiple reactive sites for further functionalization . This opens up possibilities for creating a wide range of molecular entities for further study.
Antiviral and Anti-HIV Activity
Indole derivatives, which share a similar structural motif with our compound of interest, have been studied for their antiviral and anti-HIV activities. These studies have led to the identification of compounds with inhibitory activity against influenza A and Coxsackie B4 virus, suggesting potential applications in antiviral drug development .
Propriétés
IUPAC Name |
4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-9-10(2)20-15(13(9)8-17)18-14(19)12-5-3-11(7-16)4-6-12/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQYOJRCFWZOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclobutyl)-3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2782279.png)
![[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine](/img/structure/B2782281.png)
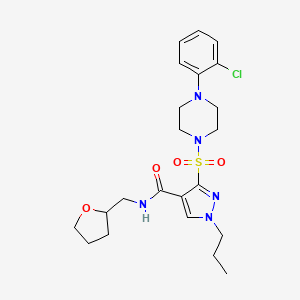
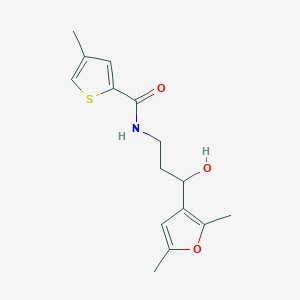
![Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2782287.png)
![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782288.png)

![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)
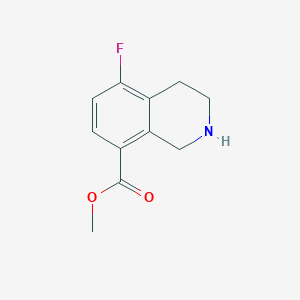
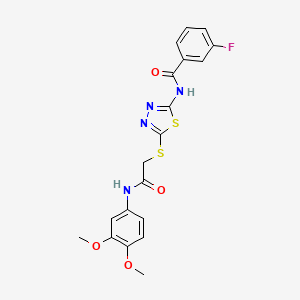
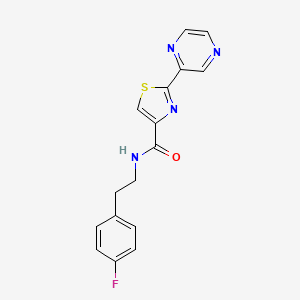
![2-(3-methoxyphenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2782297.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)
